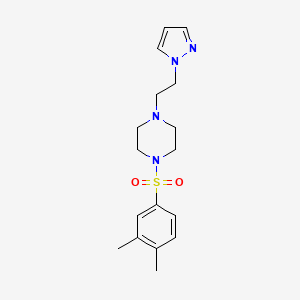
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth, fungal growth, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine are still being studied. However, preliminary studies have shown that the compound can inhibit the growth of cancer cells, inhibit fungal growth, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine in lab experiments is that it has shown promising results in inhibiting the growth of cancer cells, fungal growth, and reducing inflammation. However, one of the limitations is that the mechanism of action is not fully understood, and more research is needed to fully understand the biochemical and physiological effects of the compound.
Orientations Futures
There are several future directions for research on 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Studies on the compound's potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
3. Studies on the compound's potential side effects and toxicity.
4. Development of more efficient and cost-effective synthesis methods for the compound.
5. Studies on the compound's potential applications in combination therapy with other drugs.
Conclusion:
In conclusion, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a novel compound that has potential applications in various fields of scientific research. The compound has shown promising results in inhibiting the growth of cancer cells, fungal growth, and reducing inflammation. However, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves a series of chemical reactions. The first step involves the reaction of 1H-pyrazole with 2-bromoethylamine hydrobromide to form 2-(1H-pyrazol-1-yl)ethylamine. The second step involves the reaction of 2-(1H-pyrazol-1-yl)ethylamine with 3,4-dimethylbenzenesulfonyl chloride to form 2-(3,4-dimethylphenylsulfonyl)-1H-pyrazole. The final step involves the reaction of 2-(3,4-dimethylphenylsulfonyl)-1H-pyrazole with piperazine to form 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine.
Applications De Recherche Scientifique
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antifungal properties and has shown potential in treating fungal infections. Additionally, the compound has been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-15-4-5-17(14-16(15)2)24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h3-7,14H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLTDWUUIVSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

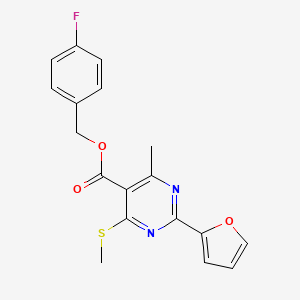

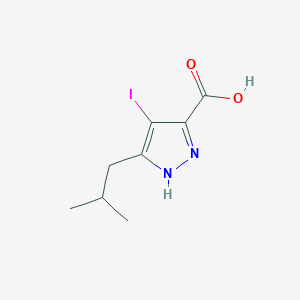

![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2574180.png)

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
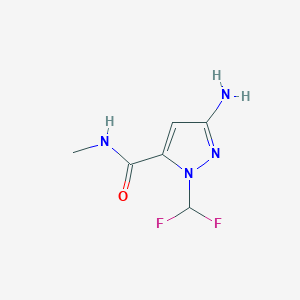
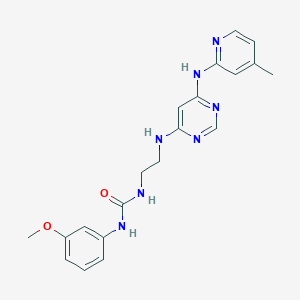


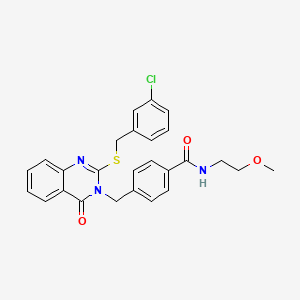
![N-(2,4-dimethylphenyl)-N'-{4-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2574191.png)
